molecular formula C16H14FNO B14938786 3,4-dihydroisoquinolin-2(1H)-yl(2-fluorophenyl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(2-fluorophenyl)methanone

Cat. No.: B14938786
M. Wt: 255.29 g/mol
InChI Key: OKDSQQWCWJFYJD-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorobenzoyl group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-fluorobenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, and various substituted benzoyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they may involve modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Bromobenzoyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Fluorobenzoyl chloride

Uniqueness

2-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro- and bromo- counterparts .

Properties

Molecular Formula

C16H14FNO

Molecular Weight

255.29 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H14FNO/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h1-8H,9-11H2

InChI Key

OKDSQQWCWJFYJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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